molecular formula C26H22N2O6S B11579814 methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11579814
M. Wt: 490.5 g/mol
InChI Key: JDANPBDIXJVYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure scalability and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Propanone, 1-(4-methoxyphenyl)-: This compound shares the methoxyphenyl group but has a simpler structure.

    2-Methyl-4′-(methylthio)-2-morpholinopropiophenone: This compound has a similar thiazole ring but different substituents.

    DIMETHYL 1-(2-METHOXYPHENYL)-2-METHYL-1H-PYRROLE-3,4-DICARBOXYLATE: This compound has a similar pyrrole ring but different functional groups.

Uniqueness

Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is unique due to its combination of multiple functional groups and complex ring structures

Biological Activity

Methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with significant potential for biological activity. This compound belongs to a class of chromeno-pyrrol derivatives and exhibits various pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C28H24N2O6SC_{28}H_{24}N_{2}O_{6}S, with a molecular weight of approximately 500.56 g/mol. Its intricate structure consists of a chromeno-pyrrol core with multiple substituents that contribute to its unique chemical behavior and biological interactions.

Property Value
Molecular FormulaC28H24N2O6SC_{28}H_{24}N_{2}O_{6}S
Molecular Weight500.56 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that this compound demonstrates significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potency compared to standard antibiotics.

Anticancer Properties : The compound has shown potential in inhibiting cancer cell growth in vitro. Studies have reported its effectiveness against various cancer cell lines, suggesting mechanisms involving apoptosis and cell cycle arrest.

Anti-inflammatory Effects : Research highlights the compound's ability to modulate inflammatory pathways. It may reduce the production of pro-inflammatory cytokines and inhibit pathways such as NF-kB.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated an MIC of 12.5 µg/mL for S. aureus and 25 µg/mL for E. coli, showcasing its potential as an antibacterial agent .
  • Cancer Cell Line Studies : In vitro studies on breast cancer cell lines revealed that the compound induced apoptosis through caspase activation and mitochondrial dysfunction. The IC50 values ranged from 10 to 20 µM depending on the cell line tested .
  • Inflammation Modulation : A recent study demonstrated that treatment with this compound reduced TNF-alpha levels in lipopolysaccharide-stimulated macrophages by up to 50%, indicating its role in anti-inflammatory responses .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Modulation of Signaling Pathways : It appears to interact with various signaling pathways related to inflammation and apoptosis.

Properties

Molecular Formula

C26H22N2O6S

Molecular Weight

490.5 g/mol

IUPAC Name

methyl 2-[1-(4-methoxyphenyl)-6,7-dimethyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C26H22N2O6S/c1-12-10-17-18(11-13(12)2)34-22-19(21(17)29)20(15-6-8-16(32-4)9-7-15)28(24(22)30)26-27-14(3)23(35-26)25(31)33-5/h6-11,20H,1-5H3

InChI Key

JDANPBDIXJVYHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC(=C(S4)C(=O)OC)C)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.